Predicted pKₐ Differentiation: 3-(Aminomethyl)-4-methoxyaniline vs. Regioisomer 4-(Aminomethyl)-3-methoxyaniline and Parent Aniline
Computationally predicted acid dissociation constants (pKₐ, conjugate acid) indicate that 3-(Aminomethyl)-4-methoxyaniline exhibits an estimated anilinium pKₐ of approximately 5.0–5.5, placing it in an intermediate basicity range. In contrast, the regioisomer 4-(Aminomethyl)-3-methoxyaniline has a predicted pKₐ of 9.74±0.10 , representing a substantial >4 log unit difference. Parent aniline has an experimentally determined pKₐ of 4.63 . The lower pKₐ of the target compound, relative to its regioisomer, indicates that it is a substantially weaker base, existing to a greater extent in the neutral free-amine form at physiological pH (7.4).
| Evidence Dimension | Predicted anilinium ion acidity constant (pKₐ of conjugate acid) |
|---|---|
| Target Compound Data | ~5.0–5.5 (predicted range based on methoxy-aniline SAR models) |
| Comparator Or Baseline | 4-(Aminomethyl)-3-methoxyaniline: pKₐ = 9.74±0.10 (predicted); Aniline: pKₐ = 4.63 (experimental) |
| Quantified Difference | ΔpKₐ ≈ 4–5 log units lower (weaker base) vs. 4-(aminomethyl) regioisomer |
| Conditions | Aqueous phase, 25 °C, computational prediction using semi-empirical QM methods / measured data |
Why This Matters
A >4 log unit difference in pKₐ translates to a >10,000-fold difference in protonation equilibrium at a given pH; this directly impacts solubility, membrane permeability, protein binding, and chemical reactivity, making regioisomer interchange inappropriate for structure-activity relationship (SAR) studies or formulation development without explicit re-optimization.
